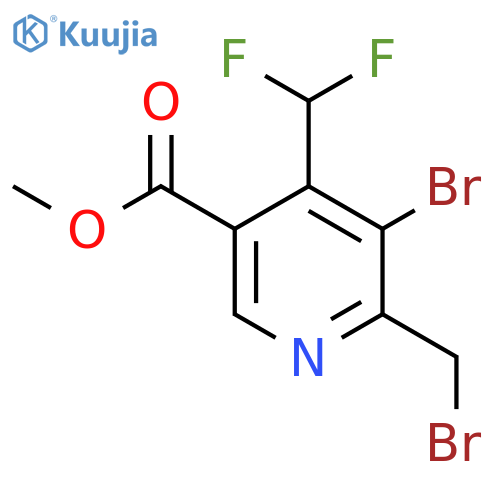

Cas no 1805392-21-5 (Methyl 3-bromo-2-(bromomethyl)-4-(difluoromethyl)pyridine-5-carboxylate)

1805392-21-5 structure

商品名:Methyl 3-bromo-2-(bromomethyl)-4-(difluoromethyl)pyridine-5-carboxylate

CAS番号:1805392-21-5

MF:C9H7Br2F2NO2

メガワット:358.962188005447

CID:4866282

Methyl 3-bromo-2-(bromomethyl)-4-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-bromo-2-(bromomethyl)-4-(difluoromethyl)pyridine-5-carboxylate

-

- インチ: 1S/C9H7Br2F2NO2/c1-16-9(15)4-3-14-5(2-10)7(11)6(4)8(12)13/h3,8H,2H2,1H3

- InChIKey: FTBODFDFMGEXCN-UHFFFAOYSA-N

- ほほえんだ: BrC1C(CBr)=NC=C(C(=O)OC)C=1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 256

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.6

Methyl 3-bromo-2-(bromomethyl)-4-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029053971-1g |

Methyl 3-bromo-2-(bromomethyl)-4-(difluoromethyl)pyridine-5-carboxylate |

1805392-21-5 | 97% | 1g |

$1,490.00 | 2022-04-01 |

Methyl 3-bromo-2-(bromomethyl)-4-(difluoromethyl)pyridine-5-carboxylate 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

1805392-21-5 (Methyl 3-bromo-2-(bromomethyl)-4-(difluoromethyl)pyridine-5-carboxylate) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬